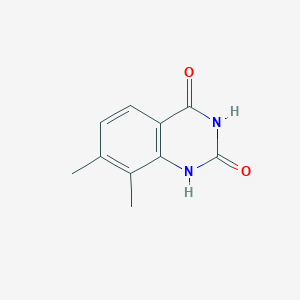
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is a boron-containing compound with a unique structure that combines a benzoxaborole ring with a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine typically involves the formation of the benzoxaborole ring followed by the introduction of the methanamine group. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a boron source, such as boric acid or boron tribromide. The reaction is carried out under reflux conditions, and the resulting intermediate is then treated with ammonia or an amine to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
- (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine
- (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)propanamine
Uniqueness
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is unique due to its specific combination of a benzoxaborole ring with a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with enzymes sets it apart from other similar compounds, providing a unique mechanism of action.
属性
分子式 |
C10H13BClNO2 |
|---|---|
分子量 |
225.48 g/mol |
IUPAC 名称 |
(5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine |
InChI |
InChI=1S/C10H13BClNO2/c1-10(2)7-4-9(12)6(5-13)3-8(7)11(14)15-10/h3-4,14H,5,13H2,1-2H3 |
InChI 键 |
KOQAHLZFRAZUBQ-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=CC(=C(C=C2C(O1)(C)C)Cl)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


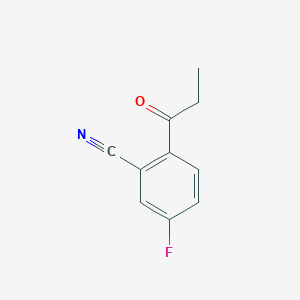

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
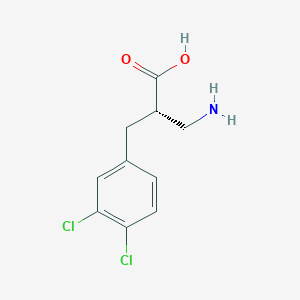


![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
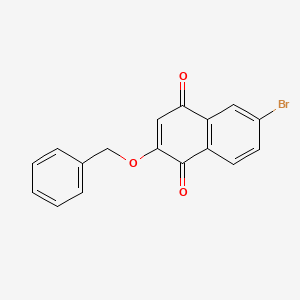

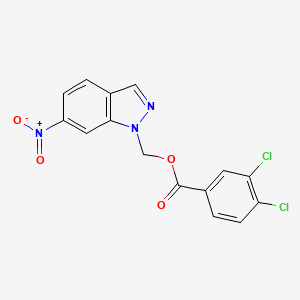
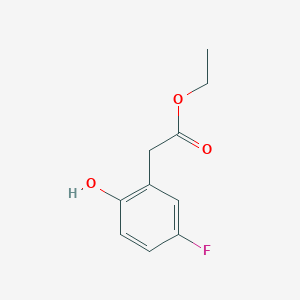
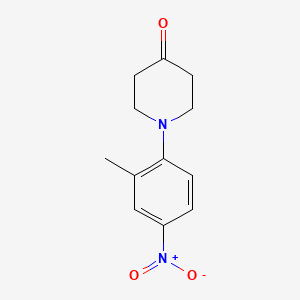
![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
